6-bromo-1-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-1-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-2-ol is a complex organic compound that features a bromine atom, a quinoline moiety, and a naphthalen-2-ol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-2-ol typically involves a multi-step process. One common method includes the following steps:
Formation of the hydrazone: This involves the reaction of quinoline-8-carbaldehyde with hydrazine hydrate to form quinolin-8-ylhydrazone.
Bromination: The naphthalen-2-ol is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Condensation: The final step involves the condensation of the brominated naphthalen-2-ol with the quinolin-8-ylhydrazone under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-1-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products
Oxidation: Formation of quinolin-8-ylhydrazinylidene derivatives.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of various substituted naphthalen-2-ol derivatives.
Wissenschaftliche Forschungsanwendungen
6-bromo-1-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-2-ol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs.
Materials Science: Use in the synthesis of organic semiconductors and light-emitting materials.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 6-bromo-1-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-2-ol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The hydrazone linkage can also form reactive intermediates that interact with cellular proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-bromo-2-naphthol
- (E)-(4-fluorophenylimino)methyl)naphthalen-2-ol
- 6-bromo-1-hexanol
Uniqueness
6-bromo-1-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-2-ol is unique due to its combination of a brominated naphthol and a quinoline hydrazone. This structure imparts specific chemical reactivity and biological activity that is distinct from other similar compounds.
Eigenschaften
IUPAC Name |
6-bromo-1-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c21-15-7-8-16-14(11-15)6-9-19(25)17(16)12-23-24-18-5-1-3-13-4-2-10-22-20(13)18/h1-12,24-25H/b23-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSLDOWRHNAHNE-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NN=CC3=C(C=CC4=C3C=CC(=C4)Br)O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)N/N=C/C3=C(C=CC4=C3C=CC(=C4)Br)O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.